1-Chloro-3-(cyclopropylmethoxy)benzene
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Overview
Description
1-Chloro-3-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a cyclopropylmethoxy group is substituted at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(cyclopropylmethoxy)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation reaction. In this process, benzene is treated with cyclopropylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the cyclopropylmethoxybenzene intermediate. This intermediate is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyclopropylmethoxy group can be reduced to a cyclopropylmethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic substitution: Formation of 3-(cyclopropylmethoxy)phenol or 3-(cyclopropylmethoxy)aniline.
Oxidation: Formation of 3-(cyclopropylmethoxy)benzoic acid.
Reduction: Formation of 1-chloro-3-(cyclopropylmethyl)benzene.
Scientific Research Applications
1-Chloro-3-(cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic aromatic substitution: The compound can undergo electrophilic substitution reactions where the chlorine atom or the cyclopropylmethoxy group participates in the reaction.
Nucleophilic attack: The chlorine atom can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparison with Similar Compounds
1-Chloro-3-(cyclopropylmethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-3-methoxybenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
1-Chloro-3-(cyclopropylmethyl)benzene: Similar structure but with a cyclopropylmethyl group instead of cyclopropylmethoxy, which can influence its chemical properties and applications.
Properties
IUPAC Name |
1-chloro-3-(cyclopropylmethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNGTZHUXZKHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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